molecular formula C7H9N3O2 B033597 4-Acetyl-5-methylpyrazole-1-carboxamide CAS No. 106659-98-7

4-Acetyl-5-methylpyrazole-1-carboxamide

Cat. No.: B033597
CAS No.: 106659-98-7
M. Wt: 167.17 g/mol
InChI Key: RKYLIGJBIAKSTD-UHFFFAOYSA-N
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Description

4-Acetyl-5-methylpyrazole-1-carboxamide is a heterocyclic compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol. This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-5-methylpyrazole-1-carboxamide typically involves the condensation of 1,3-diketones with arylhydrazines . This reaction is often catalyzed by acids or bases under controlled temperature conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is becoming more prevalent in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-5-methylpyrazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other functionalized pyrazole compounds.

Scientific Research Applications

4-Acetyl-5-methylpyrazole-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Acetyl-5-methylpyrazole-1-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and exhibiting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Known for its use in coordination chemistry and as a ligand in metal complexes.

    1-Carboxamidine-3,5-dimethylpyrazole: Used in the synthesis of heterocyclic compounds.

    5-Amino-4-carboxamide-1-phenylpyrazole: Exhibits biological activity and is used in medicinal chemistry.

Uniqueness

4-Acetyl-5-methylpyrazole-1-carboxamide stands out due to its unique acetyl and carboxamide functional groups, which confer specific chemical reactivity and biological activity. These functional groups make it a valuable intermediate in the synthesis of various bioactive compounds and enhance its potential in pharmaceutical applications .

Properties

IUPAC Name

4-acetyl-5-methylpyrazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-6(5(2)11)3-9-10(4)7(8)12/h3H,1-2H3,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYLIGJBIAKSTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(=O)N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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